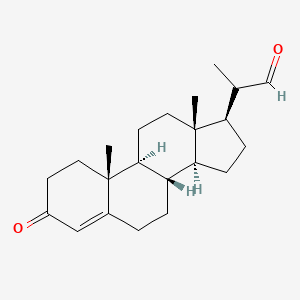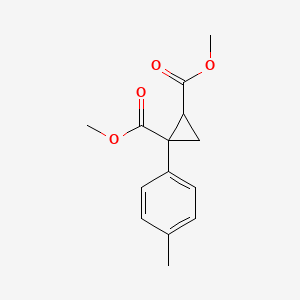
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate
Descripción general
Descripción
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring substituted with a p-tolyl group and two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of a Lewis acid such as tin(IV) chloride (SnCl4). The reaction is carried out under an argon atmosphere at elevated temperatures (around 55°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with nitriles to form pyrrolines and pyrroles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride (SnCl4) is commonly used to activate the cyclopropane ring for cycloaddition reactions.
Hydrolysis Agents: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products Formed
Pyrrolines and Pyrroles: Formed through cycloaddition reactions with nitriles.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Aplicaciones Científicas De Investigación
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate in chemical reactions involves the activation of the cyclopropane ring by Lewis acids, leading to the formation of reactive intermediates. These intermediates can then undergo various transformations, such as cycloaddition or hydrolysis, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 1-(phenyl)cyclopropane-1,2-dicarboxylate
- Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate
- Dimethyl 1-(2-tolyl)cyclopropane-1,2-dicarboxylate
Uniqueness
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and the types of products formed in chemical reactions. The position of the methyl group on the aromatic ring can also affect the compound’s physical and chemical properties .
Propiedades
IUPAC Name |
dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDELUPEGODJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507956 | |
| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345618-40-8 | |
| Record name | Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

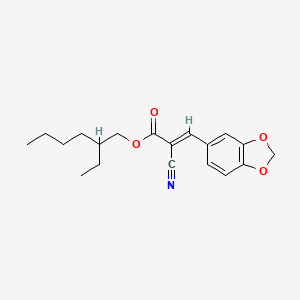
![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)
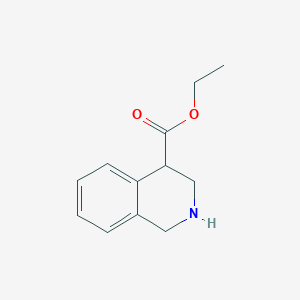
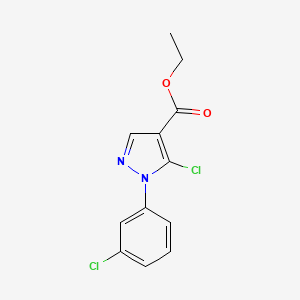
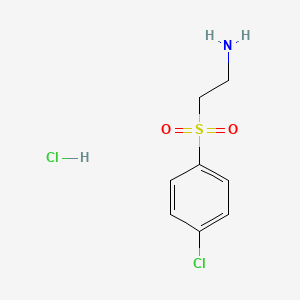

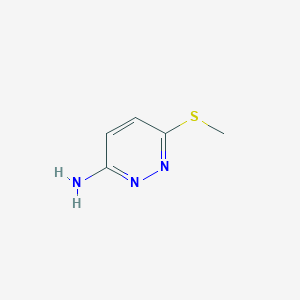
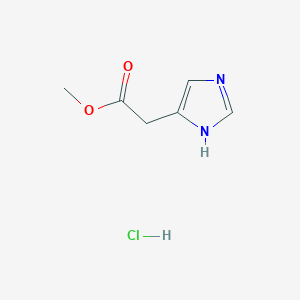

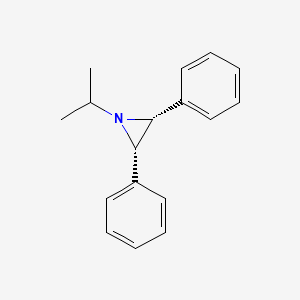
![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)
